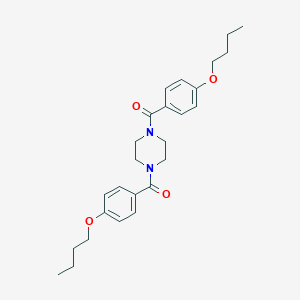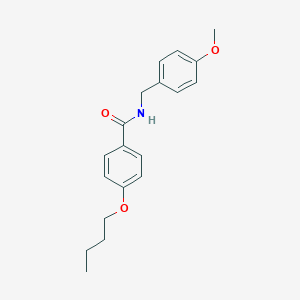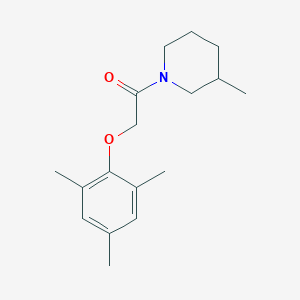![molecular formula C19H21BrN2O3S B384323 isobutyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609794-68-5](/img/structure/B384323.png)
isobutyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrimido[2,1-b][1,3]thiazine, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in the field of medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a pyrimido[2,1-b][1,3]thiazine core, which is a bicyclic structure containing nitrogen and sulfur atoms . The compound also has an isobutyl group, a bromophenyl group, and a carboxylate ester group.Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals and other reactive species, potentially preventing oxidative stress and associated diseases.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been reported to have analgesic (pain-relieving) and anti-inflammatory effects . This makes them potential candidates for the development of new pain and inflammation management drugs.
Antimicrobial and Antifungal Activity
Thiazoles have shown antimicrobial and antifungal properties . They could be used in the development of new antimicrobial and antifungal agents, potentially helping to combat resistant strains of bacteria and fungi.
Antiviral Activity
Some thiazole derivatives have demonstrated antiviral activity . They could be explored further for the development of new antiviral drugs.
Neuroprotective Activity
Thiazole compounds have been found to have neuroprotective effects . They could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic activity . They could be used in the development of new cancer treatments.
Anticonvulsant Activity
Thiazole compounds have been reported to have anticonvulsant effects . This makes them potential candidates for the development of new treatments for epilepsy and other seizure disorders.
Diuretic Activity
Thiazole derivatives have been found to have diuretic effects . They could potentially be used in the treatment of conditions like hypertension and edema.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Given the diverse biological activities of heterocyclic compounds, this compound could be a potential candidate for further study in medicinal chemistry . Future research could involve investigating its biological activity, optimizing its structure for enhanced activity or selectivity, and studying its pharmacokinetic properties.
Propriétés
IUPAC Name |
2-methylpropyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-11(2)10-25-18(24)16-12(3)21-19-22(15(23)8-9-26-19)17(16)13-6-4-5-7-14(13)20/h4-7,11,17H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITPMTCZDPILKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3Br)C(=O)OCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
609794-68-5 |
Source


|
| Record name | ISOBUTYL 6-(2-BROMOPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2-fluorophenoxy)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384243.png)
![2-[(4-tert-butylbenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384244.png)
![8,8-dimethyl-5-(3-methylphenyl)-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B384245.png)
![Ethyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B384251.png)
![ethyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B384252.png)
![Methyl 5-acetyl-2-[2-(2-fluorophenoxy)propanamido]-4-methylthiophene-3-carboxylate](/img/structure/B384253.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(2-fluorophenoxy)propan-1-one](/img/structure/B384254.png)
![(3,5-Dimethylpiperidin-1-yl)[4-(hexyloxy)phenyl]methanone](/img/structure/B384255.png)
![N-ethyl-2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384256.png)




![N-(3-tert-butyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B384263.png)